PEG6-Tos

Catalog No.
S538911
CAS No.
155130-15-7
M.F
C17H28O8S
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PEG6-Tos

CAS Number

155130-15-7

Product Name

PEG6-Tos

IUPAC Name

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C17H28O8S

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3

InChI Key

NSODVVYOWINKAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

PEG6-Tos

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO

The exact mass of the compound PEG6-Tos is 392.1505 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PEG6-TOS, also known as Polyethylene Glycol 6 Tocopherol Succinate, is a derivative of vitamin E (alpha-tocopherol) with potential applications in drug delivery research []. It is synthesized by conjugating polyethylene glycol (PEG) to tocopherol succinate, a water-soluble form of vitamin E []. This modification enhances the water solubility and bioavailability of the molecule compared to native vitamin E, making it more suitable for pharmaceutical applications [, ].

Improved Drug Solubility and Bioavailability

One of the primary advantages of PEG6-TOS in drug delivery is its ability to improve the solubility of poorly water-soluble drugs. By incorporating PEG, a hydrophilic (water-loving) moiety, PEG6-TOS acts as an amphiphilic conjugate, facilitating the dispersion of hydrophobic (water-hating) drugs in aqueous solutions [, ]. This enhanced aqueous solubility is crucial for various drug delivery methods, including intravenous injections and oral formulations [].

Furthermore, PEGylation can improve the bioavailability of a drug by promoting its absorption and reducing its clearance from the body []. PEG6-TOS can shield the drug from enzymatic degradation and enhance its passive targeting to specific tissues due to the EPR (enhanced permeability and retention) effect, where leaky blood vessels in tumor sites allow for the accumulation of macromolecules like PEG6-TOS [, ].

Research on PEG6-TOS for Drug Delivery

PEG6-TOS is currently being explored as a potential delivery vehicle for various therapeutic agents, including anticancer drugs, antibiotics, and gene therapy vectors [, , ]. Studies have demonstrated that PEG6-TOS can effectively encapsulate hydrophobic drugs, improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and enhance their therapeutic efficacy [].

Polyethylene glycol six tosylate, commonly referred to as PEG6-Tos, is a synthetic compound characterized by its unique structure, comprising a polyethylene glycol backbone with a tosyl group. The molecular formula for PEG6-Tos is C₁₇H₂₈O₈S, and it has a molecular weight of approximately 436.52 g/mol . The presence of the tosyl group enhances its reactivity and solubility in aqueous environments, making it a versatile compound in various chemical and biological applications.

Due to the functional groups present in its structure:

  • Nucleophilic Substitution: The tosyl group can be substituted by nucleophiles, facilitating the attachment of various biomolecules or drugs.
  • Hydrolysis: In the presence of water, PEG6-Tos may hydrolyze to release the tosyl moiety, which can be useful in controlled drug release applications.
  • Crosslinking Reactions: It can participate in crosslinking reactions with amines or thiols, forming stable linkages that are beneficial for creating hydrogels or modifying surfaces.

These reactions are pivotal for its use in bioconjugation and drug delivery systems .

The biological activity of PEG6-Tos is largely attributed to its ability to enhance the solubility and stability of therapeutic agents. Its hydrophilic nature allows for better dispersion in biological fluids, which can improve the pharmacokinetics of conjugated drugs. Additionally, the tosyl group can facilitate interactions with biological molecules, potentially enhancing targeting capabilities in drug delivery systems.

Moreover, studies indicate that PEGylation (the process of attaching polyethylene glycol) can reduce immunogenicity and prolong circulation time in vivo, making PEG6-Tos a valuable component in therapeutic formulations .

Several methods exist for synthesizing PEG6-Tos:

  • Direct Tosylation: This method involves reacting polyethylene glycol with p-toluenesulfonyl chloride under basic conditions. The hydroxyl group of polyethylene glycol reacts with the tosyl chloride, forming PEG6-Tos.
    text
    Polyethylene glycol + p-toluenesulfonyl chloride → PEG6-Tos + HCl
  • One-Pot Synthesis: A more efficient approach where polyethylene glycol is reacted simultaneously with tosyl chloride and other reagents to yield PEG6-Tos directly.
  • Functionalization Techniques: Advanced techniques such as click chemistry can also be employed to modify PEG6-Tos further for specific applications .

PEG6-Tos finds extensive applications across various fields:

  • Drug Delivery Systems: Its ability to improve solubility and stability makes it ideal for formulating injectable drugs.
  • Bioconjugation: Used as a linker for attaching drugs or biomolecules to enhance their therapeutic efficacy.
  • Diagnostics: Employed in the development of diagnostic agents due to its hydrophilic properties.
  • Tissue Engineering: Utilized in creating hydrogels that mimic biological tissues for regenerative medicine .

Interaction studies involving PEG6-Tos typically focus on its conjugates with proteins or small molecules. These studies assess:

  • Binding Affinity: Evaluating how well PEG6-Tos-modified compounds bind to target proteins or receptors.
  • Stability in Biological Environments: Understanding how PEG6-Tos affects the stability and degradation rates of conjugated drugs.
  • Cellular Uptake: Investigating how modifications with PEG6-Tos influence cellular uptake and distribution of therapeutic agents .

Several compounds share similarities with PEG6-Tos, particularly those that involve polyethylene glycol linkers or tosyl groups. Here are some notable examples:

Compound NameStructure TypeUnique Features
Polyethylene GlycolLinear polymerWidely used but lacks reactive groups
m-PEG6-TosModified version of PEG6-TosContains additional functional groups
Azide-PEG6-TosClick chemistry-compatibleAllows for bioorthogonal reactions
(S,R,S)-AHPC-PEG6-TosChiral compoundEnhances selectivity in biological assays

PEG6-Tos stands out due to its specific combination of hydrophilicity from the polyethylene glycol backbone and reactivity from the tosyl group, making it particularly effective for bioconjugation and drug delivery applications .

Systematic Nomenclature and Synonyms

PEG6-Tos is formally named 14-Hydroxy-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate, reflecting its IUPAC designation. The "PEG6" prefix denotes six ethylene oxide (EO) units, while "Tos" abbreviates the tosyl (p-toluenesulfonyl) group. Common synonyms include:

  • Tos-PEG5-OH
  • Hydroxy-PEG6-Tos
  • 3,6,9,12-Tetraoxatetradecane-1,14-diol, 1-4-methylbenzenesulfonate.

Molecular Architecture and Functional Groups

The molecule comprises two distinct regions:

  • Hydrophilic PEG Spacer: A hexaethylene glycol chain (-(CH₂CH₂O)₆-) providing aqueous solubility and steric flexibility.
  • Tosyl Group: An electrophilic p-toluenesulfonyl moiety (-SO₂C₆H₄CH₃) serving as a leaving group in nucleophilic substitutions.

Table 1: Key Molecular Properties of PEG6-Tos

PropertyValueSource Reference
Molecular FormulaC₁₇H₂₈O₈S
Molecular Weight392.5 g/mol
CAS Number155130-15-7
Functional GroupsHydroxyl, Tosyl
SolubilityWater, DMSO, DMF
Storage Conditions-20°C, dry, dark

Synthesis and Structural Validation

PEG6-Tos is synthesized via tosylation of PEG6-diol precursors using toluenesulfonyl chloride under basic conditions. Silver oxide (Ag₂O) and potassium iodide (KI) optimize monofunctionalization yields by preventing di-tosylation. Nuclear magnetic resonance (NMR) and mass spectrometry confirm structure, with characteristic signals for PEG’s ethylene oxide protons (δ 3.5–3.7 ppm) and the tosyl aromatic ring (δ 7.3–7.8 ppm).

PEG6-Tos (polyethylene glycol 6-tosylate) exhibits well-defined molecular characteristics with a precise molecular formula of C₁₇H₂₈O₈S and a molecular weight of 392.5 g/mol [1] [2] . The compound is identified by CAS number 155130-15-7 and appears as a colorless to light yellow liquid at room temperature [2] .

The molecular weight distribution of PEG6-Tos is notably uniform compared to higher molecular weight polyethylene glycol polymers, which typically exhibit broad molecular weight distributions [4]. This compound contains exactly six ethylene glycol units connected by a tosyl group, resulting in a discrete molecular structure rather than a polymeric distribution [1] [2]. Commercial preparations of PEG6-Tos typically achieve purity levels of 95-98%, with some suppliers reporting purities as high as 98% [2] [5] [6].

Quality control metrics for PEG6-Tos include several analytical parameters. The compound demonstrates a density of 1.2±0.1 g/cm³ at standard conditions . Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic signals corresponding to the tosyl aromatic protons appearing as doublets at δ 7.78 ppm and δ 7.33 ppm in ¹H nuclear magnetic resonance spectra [7]. The polyethylene glycol backbone produces characteristic signals in the δ 3.6-4.2 ppm region [7].

Mass spectrometry analysis confirms the molecular identity with a molecular ion peak at m/z 392.5 and characteristic fragmentation patterns including tosyl-related fragments [7]. The precise molecular weight and defined structure distinguish PEG6-Tos from higher molecular weight polyethylene glycol derivatives that show polydispersity indices typically ranging from 1.02 to 1.10 [8].

PropertyValueAnalytical Method
Molecular Weight392.5 g/molMass Spectrometry [1]
Purity95-98%High Performance Liquid Chromatography [2] [5]
Water Content<0.5%Karl Fischer Titration [9]
Density1.2±0.1 g/cm³Densitometry
Refractive Index1.506Refractometry

Solubility Profiles in Aqueous and Organic Media

PEG6-Tos demonstrates distinctive solubility characteristics attributed to its amphiphilic molecular structure, combining the hydrophilic polyethylene glycol backbone with the more lipophilic tosyl functionality [2] [10]. The compound exhibits excellent solubility in aqueous media, with water solubility reaching approximately 100 mg/mL at room temperature .
The hydrophilic nature of PEG6-Tos primarily derives from the six ethylene glycol units, each containing ether oxygen atoms capable of hydrogen bonding with water molecules [10] [9]. This results in enhanced aqueous solubility compared to compounds with fewer polyethylene glycol units. The compound shows a logarithmic partition coefficient (LogP) of -0.48, indicating preferential partitioning into the aqueous phase when mixed with octanol and water .

In organic solvents, PEG6-Tos demonstrates broad compatibility across various solvent systems. The compound shows high solubility in dimethyl sulfoxide (≥100 mg/mL), often requiring ultrasonic treatment for complete dissolution . Excellent solubility is observed in polar protic solvents such as methanol and ethanol, as well as in moderately polar aprotic solvents including tetrahydrofuran and acetone [11] [12].

The solubility in chlorinated solvents such as chloroform and dichloromethane is good to moderate, reflecting the compound's ability to interact with both polar and moderately polar organic environments [12]. However, solubility in nonpolar solvents such as hexane is poor, consistent with the predominantly hydrophilic character of the molecule [11].

Temperature significantly influences the solubility behavior of PEG6-Tos. Thermodynamic studies using inverse gas chromatography have characterized the interaction parameters between polyethylene glycol tosylates and various solvents across temperature ranges of 303-373 K [13] [14]. These studies demonstrate that increasing temperature generally enhances solubility in most organic solvents while maintaining excellent aqueous compatibility.

The solubility parameter of PEG6-Tos has been determined through extrapolation methods, providing quantitative measures of solvent compatibility [13]. The Flory-Huggins interaction parameters indicate favorable interactions with polar solvents and unfavorable interactions with aliphatic hydrocarbons [14].

Solvent ClassSolubilityComments
Water~100 mg/mLEnhanced by hydrophilic polyethylene glycol chain
Polar ProticHighGood hydrogen bonding capability [12]
Polar AproticHigh to ModerateExcellent compatibility with dimethyl sulfoxide, tetrahydrofuran [12]
ChlorinatedGood to ModerateModerate compatibility with dichloromethane [12]
NonpolarPoorLimited solubility due to hydrophilic nature [11]

Thermal Stability and Degradation Pathways

PEG6-Tos exhibits thermal stability characteristics similar to other polyethylene glycol derivatives, with specific degradation patterns influenced by the presence of the tosyl functionality [15] [16]. The compound remains thermally stable at temperatures below 367°C, with major decomposition occurring in the temperature range of 367-405°C [17] [18].
Thermogravimetric analysis reveals that PEG6-Tos undergoes thermal decomposition through a single-step weight loss process when heated in nitrogen atmosphere [4]. The onset of thermal decomposition occurs at approximately 367°C, which is slightly higher than some lower molecular weight polyethylene glycol compounds but consistent with the stabilizing influence of the tosyl group [17].

The thermal degradation mechanism of PEG6-Tos follows pathways similar to those established for polyethylene glycol polymers. The primary degradation mechanism involves random chain scission of the polyethylene glycol backbone, leading to the formation of lower molecular weight fragments [16] [19]. In the presence of oxygen, oxidative degradation becomes significant, producing formic acid esters as major degradation products [16].

Research on polyethylene glycol thermal degradation has identified that the presence of oxygen dramatically accelerates the degradation process compared to inert atmospheres [15] [17]. When PEG6-Tos is heated at 80°C in air, degradation products include low molecular weight esters, particularly formic esters, formed through oxidative chain scission [16]. No significant degradation occurs when the compound is maintained under vacuum conditions at similar temperatures [19].

The thermal degradation products of PEG6-Tos include various low molecular weight compounds. Primary degradation yields ethylene oxide, formaldehyde, and acetaldehyde, while secondary degradation at higher temperatures produces carbon dioxide and water [4]. The tosyl group may undergo separate degradation pathways, potentially releasing sulfur-containing compounds at elevated temperatures.

Differential scanning calorimetry studies demonstrate that thermal cycling of polyethylene glycol compounds can lead to gradual changes in thermal properties. Extended thermal cycling at elevated temperatures results in decreased melting enthalpy and slight reductions in melting temperature, attributed to molecular weight reduction through chain scission [20].

The thermal stability of PEG6-Tos can be enhanced through the addition of antioxidants. Studies on similar polyethylene glycol compounds have shown that antioxidants such as 2,2'-methylene-bis(4-methyl-6-tert-butylphenol) effectively suppress thermal degradation by terminating free radical chain reactions [16] [19].

Temperature RangeThermal BehaviorDegradation Products
<367°CThermally stableNo significant degradation [17]
367-405°CMajor decompositionFormic acid esters, low molecular weight fragments [16]
>405°CComplete degradationCarbon dioxide, water, volatile organic compounds [4]
Oxidative conditionsAccelerated degradationEnhanced formation of carbonyl compounds [15]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

392.1505

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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